molecular formula C8H15NO B6269129 6-methyl-5-oxa-8-azaspiro[3.5]nonane CAS No. 1482133-58-3

6-methyl-5-oxa-8-azaspiro[3.5]nonane

Cat. No.: B6269129
CAS No.: 1482133-58-3
M. Wt: 141.21 g/mol
InChI Key: GVFWFJBFIIIDFW-UHFFFAOYSA-N
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Description

6-Methyl-5-oxa-8-azaspiro[3.5]nonane (CAS 1482133-58-3) is a spirocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Spirocyclic scaffolds like the 5-oxa-8-azaspiro[3.5]nonane core are increasingly investigated as valuable structural alternatives to more common ring systems, such as morpholine, due to their potential to improve the physicochemical and metabolic properties of drug candidates . The compound is characterized by its unique structure containing both oxygen and nitrogen heteroatoms integrated into a spiro-fused ring system. Researchers can leverage this scaffold to explore novel chemical space in the development of bioactive molecules. As a spirocyclic oxetane, it is considered a polar isostere that can be used to modulate properties like solubility and lipophilicity in lead optimization programs . Safety Information: This product is classified with the signal word "Danger" according to GHS guidelines. It carries hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Handling and Storage: For optimal stability, this material should be kept in a dark place, sealed, and under dry conditions at 2-8°C . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1482133-58-3

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-methyl-5-oxa-8-azaspiro[3.5]nonane

InChI

InChI=1S/C8H15NO/c1-7-5-9-6-8(10-7)3-2-4-8/h7,9H,2-6H2,1H3

InChI Key

GVFWFJBFIIIDFW-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2(O1)CCC2

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic compound. A combination of one-dimensional and two-dimensional NMR experiments would be essential to unequivocally assign the structure of 6-methyl-5-oxa-8-azaspiro[3.5]nonane.

¹H NMR: The proton NMR spectrum would provide information on the number of distinct proton environments, their electronic surroundings (chemical shift, δ), and the number of neighboring protons (spin-spin splitting or multiplicity). The integration of the signals would correspond to the number of protons in each environment. For this compound, distinct signals would be expected for the methyl group, the methine proton adjacent to the oxygen, and the various methylene (B1212753) groups of the piperidine (B6355638) and cyclobutane (B1203170) rings. The coupling constants (J-values) extracted from the multiplicities would help to establish the connectivity between adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the eight carbons in this compound would reveal their functional nature (e.g., carbons bonded to oxygen or nitrogen would appear at higher chemical shifts). The spiro carbon, being a quaternary center, would likely show a characteristic chemical shift.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, could provide direct information about the electronic environment of the nitrogen atom within the piperidine ring. The chemical shift would confirm the secondary amine functionality.

A detailed analysis of these 1D spectra would provide the initial framework for the molecular structure, but 2D NMR would be necessary for complete assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings, allowing for the tracing of spin systems within the molecule. This would be crucial for establishing the connectivity of protons within the cyclobutane and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon signal, providing unambiguous C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is critical for piecing together the entire molecular structure by connecting different spin systems. For instance, HMBC correlations would be expected between the protons of the methyl group and the methine carbon, as well as the spiro carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the relative stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. For a spirocyclic compound like this compound, NOESY could help to define the spatial relationship between the methyl group and protons on the piperidine and cyclobutane rings, thus elucidating the conformation of the rings.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum (HRMS) would be used to confirm the molecular formula, C₈H₁₅NO, by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern in an electron ionization (EI) mass spectrum would be expected to show characteristic losses. As the molecule contains both an ether and a secondary amine, common fragmentation pathways would include alpha-cleavage adjacent to the nitrogen and oxygen atoms. The loss of a methyl radical (CH₃•) or other small fragments would help to corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands:

A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

Strong absorption bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the alkyl groups.

A strong C-O stretching band, characteristic of ethers, typically found in the 1050-1150 cm⁻¹ range.

An N-H bending vibration may also be observed around 1500-1600 cm⁻¹.

X-ray Crystallography for Absolute Stereochemistry and Conformation

If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

For a chiral molecule, X-ray crystallography of a single enantiomer (often as a salt with a known chiral counter-ion) can be used to determine its absolute stereochemistry. For this compound, this would unambiguously establish the spatial orientation of the methyl group relative to the spiro center and the conformation of the two rings.

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

For chiral molecules like this compound, chiroptical techniques are invaluable. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, and Electronic Circular Dichroism (ECD), which does the same in the UV-visible region, can be used to determine the enantiomeric purity and absolute configuration of the molecule in solution. By comparing the experimentally measured VCD or ECD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned without the need for crystallization.

Conformational Analysis and Stereochemical Features of 6 Methyl 5 Oxa 8 Azaspiro 3.5 Nonane

Conformational Preferences of the Fused 4-Membered Oxetane (B1205548) and 6-Membered Piperidine (B6355638) Rings

The conformational landscape of 6-methyl-5-oxa-8-azaspiro[3.5]nonane is primarily governed by the preferred geometries of its constituent rings.

The 4-membered oxetane ring is not planar but exists in a slightly puckered conformation to alleviate ring strain. This puckering is a well-documented feature of oxetanes incorporated into various molecular structures. researchgate.net The strained C-O-C bond angle of approximately 90° is a defining characteristic. rsc.org

The 6-membered piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. nih.gov However, in highly substituted spirocyclic systems, twist-boat conformations can become energetically accessible or even preferred to alleviate unfavorable steric interactions. nih.gov For instance, studies on spirocyclic piperidinyl nitroxides have shown a preference for twist-boat conformations. nih.gov In the case of this compound, the piperidine ring is expected to predominantly exist in a chair conformation. The orientation of substituents on the nitrogen atom (e.g., hydrogen, alkyl, or protecting groups) significantly influences the conformational equilibrium. For N-alkyl-substituted piperidines, conformations where the alkyl group is antiperiplanar to the ring N-C bonds are overwhelmingly preferred. researchgate.net

Ring Inversion Dynamics and Energy Barriers within the Spiro System

The piperidine ring within the spiro system is not static but can undergo ring inversion, interconverting between two chair conformations via a higher-energy twist-boat intermediate. This dynamic process, known as enantiomerization in chiral spirocycles, involves flipping one side of the ring to the other. rsc.org

While the specific energy barrier for this compound has not been reported, data from analogous systems provide valuable insight. For example, dynamic NMR spectroscopy studies on N-methylspiro[piperidine-2,2′-adamantane] determined the activation energy for the interconversion between its two enantiomeric forms to be 15.2 kcal/mol. rsc.org Ab initio calculations on the ring inversion of diazepam, which contains a seven-membered diazepine (B8756704) ring, have shown barriers in the range of 10.9 to 17.6 kcal/mol, depending on substitution. nih.gov These values highlight the significant energy required for such conformational changes, which are often slow on the NMR timescale at low temperatures. rsc.org

The ring inversion process for this compound would involve the piperidine ring passing through a transition state that likely resembles a half-chair or boat conformation, with the energy barrier being influenced by the steric bulk of the spiro-oxetane moiety and the C6-methyl group.

Table 1: Comparative Ring Inversion Energy Barriers in Heterocyclic Systems

Compound Ring System Method Activation Energy (kcal/mol) Citation
N-methylspiro[piperidine-2,2′-adamantane] Piperidine Dynamic NMR 15.2 rsc.org
N-methylspiro[morpholine-3,2′-adamantane] Morpholine Dynamic NMR 14.3 rsc.org
N(1)-desmethyldiazepam Diazepine Calculation 10.9 nih.gov
Diazepam Diazepine Calculation 17.6 nih.gov

This table presents data from related heterocyclic systems to provide context for the potential energy barriers in this compound.

Influence of the Spiro Center and Substituents on Conformational Landscape

The spirocyclic nature of the molecule and its substituents are critical in defining its three-dimensional shape.

The spiro center itself imparts significant conformational rigidity. By locking the oxetane and piperidine rings together, it limits their independent motion and influences the orientation of substituents. In related spirocycles, bulky spiro-fused rings like adamantane (B196018) have been shown to force adjacent N-methyl groups into an axial orientation. rsc.org Similarly, the spiro-fused oxetane ring in this compound will create a specific steric environment that influences the conformational preferences of the piperidine ring.

The C6-methyl substituent introduces further conformational considerations. In a standard piperidine chair, a methyl group generally prefers an equatorial position to avoid 1,3-diaxial steric interactions. However, the presence of the adjacent spiro center can alter this preference. In some substituted spirocyclic piperidines, an axial orientation of a substituent is preferred to minimize interactions with the spiro ring. rsc.org Computational studies on related systems show that additional methyl groups can exert steric pressure that increases the preference for a "closed" or more compact conformation. nih.gov The interplay between the methyl group and the spiro-oxetane could potentially favor a twist-boat conformation to relieve strain, as has been observed in other sterically hindered spiro-piperidines. nih.gov

The substituent on the piperidine nitrogen (at position 8) is also a key determinant of conformation. An N-H or N-alkyl group will have its own steric demands and can influence the ring inversion barrier and the equilibrium between different chair or boat forms. researchgate.netresearchgate.net

Chirality and Stereoisomerism in Spiro[3.5]nonane Scaffolds

Spirocycles are inherently three-dimensional and often chiral. The this compound scaffold possesses multiple elements of stereochemistry.

The spiro carbon atom (C4) is a stereocenter, meaning the molecule is chiral even without other substituents. This gives rise to two enantiomers, (R)- and (S)-5-oxa-8-azaspiro[3.5]nonane.

The introduction of the methyl group at the C6 position creates a second stereocenter. This results in the possibility of four distinct stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers. The cis isomer would have the methyl group on the same side of the piperidine ring relative to the oxetane oxygen, while the trans isomer would have it on the opposite side. The precise spatial arrangement depends on the chair conformation of the piperidine ring.

The concept of stereoisomerism is fundamental in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. nih.govnih.gov The rigid, well-defined three-dimensional structure of spirocyclic scaffolds like this makes them attractive for drug design. researchgate.netuniv.kiev.ua

Table 2: Stereochemical Elements in this compound

Stereogenic Element Location Resulting Isomerism
Spiro Carbon C4 Enantiomers (R/S)
Substituted Carbon C6 (Methyl group) Enantiomers (R/S)
Combination C4 and C6 Diastereomers (cis/trans)

This table outlines the sources of stereoisomerism within the target molecule.

Diastereoselective and Enantioselective Control in Spirocyclization Reactions

The synthesis of specific stereoisomers of complex molecules like this compound requires precise control over the reaction pathways.

Diastereoselective control aims to form one diastereomer preferentially over another (e.g., cis over trans). This is often achieved by substrate control, where the existing stereochemistry of the starting material directs the approach of reagents to form the new stereocenter. In the context of spirocyclization, the geometry of the precursor can dictate the facial selectivity of the ring-closing step.

Enantioselective control is crucial for producing a single enantiomer, which is often required for pharmaceutical applications. mdpi.com Several strategies are employed for this purpose:

Chiral Catalysts: Using a chiral catalyst, such as a squaramide or a metal complex with a chiral ligand, can create a chiral environment around the reactants, favoring the formation of one enantiomer. google.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. It is then removed in a subsequent step.

Kinetic Resolution: This technique involves reacting a racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the unreacted, enantioenriched enantiomer. rsc.org

A general and powerful method for synthesizing oxa-spirocycles is through iodocyclization of alkenyl alcohols, which has been used to prepare over 150 different oxa-spirocyclic compounds. nih.govrsc.orgresearchgate.net Other synthetic routes include metal-catalyzed oxidative cyclizations. nih.gov These methods, when combined with enantioselective techniques, provide pathways to access specific, enantioenriched spirocyclic scaffolds for applications in medicinal chemistry. mdpi.comresearchgate.net

Computational and Theoretical Studies on 6 Methyl 5 Oxa 8 Azaspiro 3.5 Nonane

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-methyl-5-oxa-8-azaspiro[3.5]nonane, DFT calculations would be instrumental in determining its most stable three-dimensional structure. This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Such calculations would typically employ a functional, such as B3LYP or ωB97X-D, in conjunction with a basis set (e.g., 6-31G* or def2-TZVP) to approximate the solutions to the Schrödinger equation. The output of these calculations would provide key information, including optimized bond lengths, bond angles, and dihedral angles. Furthermore, an analysis of the electronic structure would yield insights into the distribution of electron density, the molecular electrostatic potential, and the nature of the chemical bonds within the molecule. This information is foundational for understanding the molecule's reactivity and physical properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Example Data)

ParameterValue
C-O Bond Length (Å)1.43
C-N Bond Length (Å)1.47
C-C Bond Length (Å)1.54
C-O-C Bond Angle (°)112
C-N-C Bond Angle (°)110

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations. No experimental or calculated data for this specific molecule is currently available in the reviewed literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Following geometry optimization, DFT can be used to predict various spectroscopic parameters. For instance, the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) is a valuable tool for structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted chemical shifts can then be compared with experimental data, if available, to validate the computed structure.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations would be crucial for exploring its conformational landscape. By simulating the motion of the molecule over time, researchers can identify the different stable conformations and the energy barriers between them. This provides a dynamic picture of the molecule's behavior in solution or other environments and can reveal important information about its flexibility and the relative stability of different conformers.

Investigation of Ring Strain and Energetic Contributions

Spirocyclic compounds, by their nature, can possess significant ring strain. Computational methods can be used to quantify the amount of strain in the four-membered and six-membered rings of this compound. By comparing the energy of the spirocycle to that of appropriate acyclic reference compounds, the total strain energy can be calculated. Further analysis can partition this strain energy into contributions from angle strain, torsional strain, and steric interactions. Understanding the ring strain is essential for predicting the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. unesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net For this compound, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The shapes of these orbitals indicate the likely sites of electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is also an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Reactivity, Chemical Transformations, and Functionalization of the 6 Methyl 5 Oxa 8 Azaspiro 3.5 Nonane Core

Reactions at the Nitrogen Atom (e.g., Alkylation, Acylation, Protection/Deprotection)

The secondary amine within the piperidine (B6355638) ring of 6-methyl-5-oxa-8-azaspiro[3.5]nonane is a key site for synthetic modifications. Its nucleophilic character allows for a variety of transformations, including alkylation, acylation, and the introduction of protecting groups, which are crucial for multi-step syntheses.

Alkylation: The nitrogen atom can be readily alkylated to introduce a wide range of substituents. These reactions typically proceed via nucleophilic substitution with alkyl halides or other electrophilic alkylating agents. For instance, N-alkylation of related azaspirocyclic compounds has been achieved using various alkyl halides in the presence of a base to yield the corresponding N-alkylated products.

Acylation: Acylation of the nitrogen atom is another common transformation, leading to the formation of amides. This reaction can be accomplished using acyl chlorides or anhydrides. N-acylation is not only a method for introducing functional groups but also serves to decrease the basicity and nucleophilicity of the nitrogen atom. This modulation of electronic properties can be critical in directing subsequent chemical reactions. For example, N-acylation of related N-heterocycles has been shown to influence the electronic energy levels of the molecule. google.com

Protection and Deprotection: In the context of complex molecule synthesis, the protection of the secondary amine is often a necessary step to prevent unwanted side reactions. Common protecting groups for amines, such as the tert-butoxycarbonyl (Boc) group, can be introduced. A patent describing the synthesis of a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, details the removal of a benzyl (B1604629) (Bn) protecting group via catalytic hydrogenation to yield the free secondary amine. rsc.org This demonstrates a viable deprotection strategy for this class of compounds. The choice of protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions for its eventual removal.

Table 1: Examples of Reactions at the Nitrogen Atom of Azaspiro Compounds
Reaction TypeReagents and ConditionsProduct TypeSignificance
N-AlkylationAlkyl halide (e.g., R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-Alkyl-6-methyl-5-oxa-8-azaspiro[3.5]nonaneIntroduction of diverse functional groups.
N-AcylationAcyl chloride (e.g., R-COCl) or Anhydride, Base (e.g., Et₃N)N-Acyl-6-methyl-5-oxa-8-azaspiro[3.5]nonaneFormation of amides, modulation of electronic properties. google.com
N-Protection (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, BaseN-Boc-6-methyl-5-oxa-8-azaspiro[3.5]nonaneProtection of the amine for multi-step synthesis.
N-Deprotection (Bn)H₂, Pd/C catalystThis compoundRemoval of the benzyl protecting group. rsc.org

Reactions at the Oxygen Atom (if applicable, e.g., Lewis Acid Coordination, Ring-Opening)

The oxygen atom in the oxetane (B1205548) ring of this compound, with its lone pairs of electrons, can act as a Lewis base. This property allows it to coordinate with Lewis acids, which can activate the oxetane ring towards further reactions.

Lewis Acid Coordination: Lewis acids can coordinate to the oxygen atom, polarizing the C-O bonds and making the oxetane ring more susceptible to nucleophilic attack. This interaction is a key step in many Lewis acid-promoted reactions of oxetanes and other cyclic ethers, often leading to ring-opening. researchgate.netresearchgate.net Studies on related oxaspiro compounds have demonstrated that Lewis acids can promote cascade reactions involving the opening of a strained ring. researchgate.netresearchgate.net

Ring-Opening: The coordination of a Lewis acid can facilitate the opening of the oxetane ring by a nucleophile. This process can lead to the formation of more complex acyclic structures with newly introduced functional groups. The regioselectivity of the ring-opening is often influenced by the nature of the Lewis acid and the nucleophile, as well as the substitution pattern on the oxetane ring.

Functionalization of the Methyl Substituent and Other Peripheral Sites

The methyl group at the 6-position of the oxetane ring, while generally less reactive than the heteroatoms, can be a site for functionalization.

One approach to functionalizing such methyl groups is through oxidative C-H functionalization. nih.gov This can involve converting the methyl group into a more reactive functional group, such as a hydroxymethyl or carboxyl group, which can then be further modified. For instance, methods for the selective transformation of methyl groups in complex molecules have been developed, often initiated by C-H bond activation. chemicalbook.com

Furthermore, derivatives of the core structure where the methyl group is replaced by other functionalities have been synthesized. For example, 6-(fluoromethyl)-5-oxa-8-azaspiro[3.5]nonane has been reported, indicating that modifications at this position are synthetically accessible. nih.gov

Ring-Opening Reactions and Subsequent Chemical Modifications

The strained oxetane ring in this compound is susceptible to ring-opening reactions under various conditions, providing a pathway to structurally diverse compounds. These reactions can be initiated by acids, bases, or nucleophiles.

Acid-catalyzed ring-opening, often facilitated by Lewis acids as mentioned earlier, can lead to the formation of diols or other functionalized acyclic products. The regiochemistry of the attack of the nucleophile is a critical aspect of these reactions.

The resulting ring-opened products possess new functional groups, such as a primary alcohol and a secondary amine, which can be further derivatized. This allows for the transformation of the compact spirocyclic scaffold into more flexible linear or macrocyclic structures.

Derivatization for Exploring Structure-Reactivity Relationships in Fundamental Chemistry

Systematic derivatization of the this compound core is a powerful tool for investigating structure-reactivity relationships. By introducing various substituents at different positions of the scaffold, chemists can probe how steric and electronic effects influence the reactivity of the molecule.

Interactions with Small Molecules or Catalytic Species (Fundamental Chemical Interactions)

The this compound scaffold possesses both a Lewis basic oxygen atom and a nitrogen atom that can act as a Brønsted-Lowry base or a nucleophile. These features allow for fundamental chemical interactions with a variety of small molecules and catalytic species.

The nitrogen atom can participate in hydrogen bonding with protic solvents or other hydrogen bond donors. The oxygen atom can coordinate to metal ions or other Lewis acidic species. These interactions can influence the conformation and reactivity of the spirocycle.

In the context of catalysis, the spirocyclic amine can itself act as a catalyst. For example, related spirocyclic amines have been explored as ligands for transition metal catalysts or as organocatalysts in their own right. The specific steric and electronic environment provided by the this compound framework could lead to unique catalytic activities and selectivities. For instance, biocatalytic systems have been developed for the synthesis of related oxa-azaspiro compounds, highlighting the potential for enzymatic transformations.

Table 2: Summary of Potential Chemical Transformations
SectionTransformation TypeKey Reactive SitePotential Products/Outcomes
6.1Alkylation, Acylation, Protection/DeprotectionNitrogen AtomN-substituted derivatives, Amides, Protected amines
6.2Lewis Acid Coordination, Ring-OpeningOxygen AtomActivated complexes, Acyclic functionalized compounds
6.3Oxidative C-H FunctionalizationMethyl GroupHydroxymethyl, Carboxyl derivatives
6.4Acid/Base/Nucleophile-induced Ring-OpeningOxetane RingDiols, Functionalized acyclic structures
6.5Systematic DerivatizationEntire ScaffoldLibraries of analogs for SAR studies
6.6Coordination, CatalysisNitrogen and Oxygen AtomsHydrogen-bonded complexes, Metal complexes, Catalytically active species

Exploration of 6 Methyl 5 Oxa 8 Azaspiro 3.5 Nonane As a Synthetic Scaffold

Applications as a Chiral Building Block in Asymmetric Synthesis

Integration into Complex Molecular Architectures and Natural Product Synthesis

A thorough search of synthetic chemistry literature does not yield any examples of 6-methyl-5-oxa-8-azaspiro[3.5]nonane being integrated into complex molecular architectures or used in the total synthesis of natural products. Its role as a structural motif in larger, biologically active molecules has not been reported.

Design and Synthesis of Conformationally Restricted Chemical Probes (purely chemical, non-therapeutic applications)

There is no available research on the design and synthesis of conformationally restricted chemical probes for non-therapeutic applications that specifically utilize the this compound scaffold. The unique conformational constraints that this spirocyclic system could impose have not been explored in the context of developing chemical tools for probing molecular interactions or environments.

Future Directions and Emerging Research Avenues

Development of Sustainable and Greener Synthetic Routes

The future synthesis of 6-methyl-5-oxa-8-azaspiro[3.5]nonane and its analogs will increasingly prioritize sustainability and efficiency. Current multi-step syntheses of related azaspirocycles can be resource-intensive. google.comgoogle.com Future research will likely focus on developing greener routes that minimize waste, energy consumption, and the use of hazardous reagents. unibo.it

Key research avenues include:

Biocatalysis : The use of enzymes, such as monooxygenases or P450 enzymes, could offer highly selective and environmentally benign pathways to construct the spirocyclic core. mdpi.com Biocatalytic dearomatization and spirocyclization have already been demonstrated for complex natural products, providing a blueprint for future applications. mdpi.com

Flow Chemistry : Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalable synthesis. semanticscholar.org Developing a flow-based synthesis for the key spirocyclization step could streamline production and reduce purification needs.

Green Solvents and Catalysts : Research into replacing traditional volatile organic solvents with greener alternatives like dimethyl carbonate (DMC) or water is a major goal. researchgate.netgrowingscience.com Furthermore, employing earth-abundant metal catalysts or organocatalysts instead of precious metals like palladium could significantly reduce the environmental impact and cost of synthesis. growingscience.comccspublishing.org.cn For instance, methods using citric acid or zirconia-based catalysts have been developed for piperidine (B6355638) synthesis and could be adapted. growingscience.com

One-Pot and Tandem Reactions : Designing synthetic sequences where multiple bonds are formed in a single reaction vessel (a "one-pot" or "tandem" reaction) can dramatically improve efficiency. growingscience.com An emerging strategy could involve a tandem oxa-Michael reaction followed by intramolecular cyclization to build the spiro-framework. rsc.org

Synthetic Strategy Potential Advantage Relevant Research Area
Biocatalytic SpirocyclizationHigh stereoselectivity, mild conditions, reduced waste.Enzyme engineering, biosynthesis of spiro-alkaloids. mdpi.com
Continuous Flow SynthesisScalability, safety, precise process control.Microreactor technology, process intensification. semanticscholar.org
Greener ReagentsReduced environmental impact, lower cost.Green chemistry, organocatalysis, sustainable solvents. unibo.itnih.govrsc.org
Tandem ReactionsIncreased atom economy, fewer purification steps.Multi-component reactions, cascade cyclizations. growingscience.comrsc.org

Advanced Mechanistic Studies of Spirocyclization and Transformations

A deep understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The formation of the strained oxetane (B1205548) ring spiro-fused to the piperidine is a key challenge where mechanistic insight is invaluable. beilstein-journals.orgnih.gov

Future research will likely employ a combination of experimental and computational techniques:

In-situ Spectroscopy : Techniques such as in-situ IR and NMR spectroscopy can be used to observe reactive intermediates during the spirocyclization process, providing direct evidence for proposed mechanistic pathways. acs.org

Kinetic Analysis : Detailed kinetic studies, including reaction order determination and kinetic isotope effect (KIE) experiments, can help elucidate the rate-determining step and the nature of transition states in both the formation and potential ring-opening reactions of the oxetane moiety. rsc.org

Computational Modeling : Density Functional Theory (DFT) calculations are powerful tools for mapping potential energy surfaces, comparing different mechanistic possibilities (e.g., concerted vs. stepwise pathways), and explaining observed regioselectivities and stereoselectivities. rsc.orgresearchgate.net Such studies have been used to clarify palladium-catalyzed spirocyclization and oxetane formation mechanisms. acs.orgrsc.org

A key area of investigation will be the reactivity of the strained oxetane ring. Its propensity to undergo ring-opening reactions with nucleophiles or under acidic conditions presents opportunities for further functionalization. beilstein-journals.orgacs.org Mechanistic studies will be essential to control these transformations, potentially leading to novel ring-expansion or rearrangement products. beilstein-journals.org

Computational Design of Novel Analogs with Predicted Reactivity

Computational chemistry offers a powerful platform for the rational design of novel analogs of this compound with tailored properties. By modifying the core structure in silico, researchers can predict the impact of substituents on reactivity, stereochemistry, and physicochemical properties before undertaking lengthy synthetic efforts. nih.govresearchgate.net

Emerging research directions in this area include:

Predictive Reactivity Modeling : Using DFT, researchers can calculate properties like frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and bond dissociation energies to predict how a new analog will behave in a chemical reaction. researchgate.net For example, this could be used to design analogs where the oxetane ring is more or less susceptible to nucleophilic attack.

3D Shape and Property Analysis : The rigid, three-dimensional nature of spirocycles is one of their most attractive features. nih.govtandfonline.com Computational tools can analyze the 3D shape (e.g., using Principal Moments of Inertia) and predict physicochemical properties like solubility and lipophilicity for novel analogs, guiding the design of molecules for specific applications. nih.govepa.gov

Virtual Library Screening : A library of virtual analogs can be created and computationally screened for desired properties. For instance, analogs could be designed to have specific hydrogen bonding capabilities or steric profiles, which is relevant for applications in supramolecular chemistry. nih.gov

Parameter Computational Method Predicted Property / Application
HOMO/LUMO Energy GapDensity Functional Theory (DFT)Chemical reactivity, electronic properties. researchgate.net
Molecular Electrostatic Potential (MEP)DFT / Hartree-FockSites for nucleophilic/electrophilic attack. researchgate.net
Principal Moments of Inertia (PMI)Molecular Mechanics / DFT3D molecular shape, comparison to known chemical space. nih.gov
Solvation Free EnergySolvation Models (e.g., PCM)Aqueous solubility, lipophilicity. tandfonline.comnih.gov

Exploration in Material Science and Supramolecular Chemistry (purely chemical applications)

The unique structural and chemical features of the this compound scaffold make it an intriguing building block for materials science and supramolecular chemistry. researchgate.netopenaccessjournals.com The presence of a reactive oxetane ring, a basic nitrogen atom, and a rigid spirocyclic core provides multiple handles for incorporation into larger assemblies.

Future research could focus on:

Ring-Opening Polymerization (ROP) : Spirocyclic ethers and esters are known to undergo ring-opening polymerization, sometimes with low volume shrinkage or even expansion, a highly desirable property for creating precision materials, adhesives, and composites. researchgate.netresearchgate.netacs.orgdtic.mil The oxetane moiety of this compound could potentially be opened cationically or anionically to produce novel poly(ether-amine)s with unique properties. acs.org Research would explore catalysts and conditions to control this polymerization. acs.orgacs.org

Supramolecular Assemblies : The piperidine nitrogen can act as a hydrogen bond acceptor or donor (when protonated), and the ether oxygen of the oxetane is also a hydrogen bond acceptor. nih.gov These features could be exploited to direct the self-assembly of molecules into well-defined supramolecular structures like networks or cages.

Building Blocks for Metal-Organic Frameworks (MOFs) : The nitrogen atom of the piperidine ring could serve as a ligand to coordinate with metal ions. By functionalizing the spirocycle with additional ligating groups (e.g., carboxylic acids), it could be used as a rigid, three-dimensional linker for the construction of novel MOFs with unique pore structures and properties.

Q & A

Q. What are the common synthetic routes for 6-methyl-5-oxa-8-azaspiro[3.5]nonane and its derivatives?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For example:

  • Cyclization : Reacting chloroacetyl chloride with a precursor in solvents like dichloromethane, using bases (e.g., triethylamine) to facilitate ring closure .
  • Protecting Groups : Catalytic hydrogenation removes protecting groups (e.g., benzyl groups) to yield the final spirocyclic structure .
  • Optimization : Adjusting reaction temperatures (e.g., 0°C to room temperature) and solvent polarity improves yields (>82% in some cases) .

Q. Key Considerations :

  • Use of anhydrous conditions for moisture-sensitive intermediates.
  • Monitoring reaction progress via TLC or HPLC to ensure purity .

Q. What spectroscopic techniques are employed to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm ring connectivity and substituent positions. For example, spiro carbons show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 127.18 g/mol for related compounds) .
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .

Q. Data Interpretation :

  • Compare experimental spectra with computational predictions (e.g., density functional theory) to verify structural assignments .

Advanced Research Questions

Q. How does the substitution pattern on the spirocyclic scaffold influence sigma receptor (S1R/S2R) binding affinity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Methyl Substitution : A methyl group at the 6-position (as in this compound) enhances steric hindrance, potentially altering receptor interaction .
    • Oxygen/Nitrogen Positioning : Variations in heteroatom placement (e.g., 2,7-diazaspiro vs. 5-oxa-8-azaspiro) significantly impact binding. For example:
CompoundS1R KiK_i (nM)S2R KiK_i (nM)
4b (2,7-diazaspiro)2.727
5b (amide analog)13102
8f (diazabicyclo)10165
Data sourced from competitive radioligand assays .
  • Molecular Docking : Simulations reveal salt bridges between spirocyclic amines and Glu172 in S1R, explaining affinity differences .

Q. How can researchers resolve discrepancies in functional activity between structurally similar ligands?

Methodological Answer:

  • In Vitro Functional Assays :

    • cAMP Accumulation : Test ligand effects on S1R-mediated cAMP signaling to classify agonists/antagonists .
    • Calcium Flux Assays : Measure intracellular Ca2+^{2+} changes in HEK293 cells expressing S1R .
  • In Vivo Models :

    • Mechanical Allodynia : Administer compounds (e.g., 20 mg/kg doses) in murine pain models. For example, compound 5b reversed hypersensitivity via S1R antagonism, while 4b acted as an agonist, highlighting divergent functional profiles .

Q. Contradiction Resolution :

  • Pair binding data (KiK_i) with functional assays to reconcile affinity vs. efficacy mismatches .

Q. What computational approaches predict the binding modes of spirocyclic sigma receptor ligands?

Methodological Answer:

  • Homology Modeling : Build S1R/S2R models using templates like PDB 5HK1 .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess stability of key residues (e.g., Asp126, Glu172) .
  • Free Energy Calculations : Use MM-GBSA to quantify binding energy contributions (e.g., van der Waals vs. electrostatic) .

Q. Validation :

  • Cross-validate docking poses with mutagenesis studies (e.g., Glu172Ala mutations reduce ligand affinity) .

Data Contradiction Analysis

Q. Why do compounds with identical scaffolds exhibit opposing pharmacological profiles (e.g., agonist vs. antagonist)?

Case Study :

  • Compound 4b vs. 5b : Both share the 2,7-diazaspiro[3.5]nonane scaffold, but 4b is an S1R agonist, while 5b is an antagonist.
    • Mechanism : The amide group in 5b introduces steric bulk, preventing receptor activation despite high affinity .
    • Experimental Proof : PRE-084 (S1R agonist) reversed 5b’s antiallodynic effect but not 4b’s, confirming functional divergence .

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